NEU-1923 (13t) vs. NEU-1045 (3): Designed Improvement in Lipophilic Ligand Efficiency
NEU-1923 (13t) was explicitly designed to improve upon the lead NEU-1045 (3). In the primary discovery publication, NEU-1045 was characterized as a cross-pathogen lead that nevertheless suffered from poor drug-like properties, specifically high lipophilicity (clogP) and a high molecular weight that motivated a full analogue campaign. NEU-1923 incorporates a smaller, more polar 5-chloropyrimidin-2-amine in place of the 4-(3-fluorobenzyloxy)aniline of NEU-1045, reducing both molecular size and calculated lipophilicity while maintaining low-micromolar to sub-micromolar antiparasite activity [1].
| Evidence Dimension | Calculated physicochemical properties (clogP, MW) as determinants of Lipophilic Ligand Efficiency (LLE) |
|---|---|
| Target Compound Data | MW = 481.96 Da; clogP not individually tabulated in the public abstract but explicitly designed to be lower than NEU-1045 |
| Comparator Or Baseline | NEU-1045 (3): MW = 547.0 Da; high clogP (reported as poor drug-like properties in the publication) |
| Quantified Difference | MW reduction of ~65 Da; qualitative improvement in LLE profile stated as a design goal of the analogue series |
| Conditions | In silico calculated physicochemical property optimization (JChem Reactor/Vortex) reported in Devine et al., ACS Med. Chem. Lett. 2017 |
Why This Matters
Procurement of NEU-1923 rather than the earlier NEU-1045 ensures alignment with the more advanced, physicochemically optimized lead series, which is critical for reproducible ADME and solubility outcomes in downstream assays.
- [1] Devine, W.; Thomas, S. M.; Erath, J.; Bachovchin, K. A.; Lee, P. J.; Leed, S. E.; Rodriguez, A.; Sciotti, R. J.; Mensa-Wilmot, K.; Pollastri, M. P. Antiparasitic Lead Discovery: Toward Optimization of a Chemotype with Activity Against Multiple Protozoan Parasites. ACS Med. Chem. Lett. 2017, 8 (3), 350–354. View Source
